Preferential NOX2 Inhibition of VAS2870 Versus NOX1-Selective ML171 in a Standardized Isoform Panel
In a head-to-head pharmacological comparison of five advanced NOX inhibitors, VAS2870 demonstrated its most potent inhibitory activity against the NOX2 isoform, with an IC50 of 0.7 μM. This contrasts with the comparator ML171, which showed a clear preference for NOX1 with an IC50 of 0.1 μM [1]. This data defines a distinct isoform selectivity profile for VAS2870, positioning it as a preferential tool for NOX2-related studies, whereas ML171 is more suitable for NOX1-centric investigations.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | VAS2870: IC50 = 0.7 μM against NOX2 |
| Comparator Or Baseline | ML171: IC50 = 0.1 μM against NOX1 |
| Quantified Difference | VAS2870 is 7-fold less potent against its preferred target (NOX2) than ML171 is against its preferred target (NOX1). |
| Conditions | Cellular assays using human NOX isoforms; standardized inhibitor panel testing (Dao et al., 2020). |
Why This Matters
This direct, quantitative comparison of isoform preference is critical for experimental design, enabling researchers to select the appropriate inhibitor to validate the role of a specific NOX isoform (NOX2 vs. NOX1) in their disease model.
- [1] Dao VT, Elbatreek MH, Altenhofer S, et al. Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation. Free Radic Biol Med. 2020;148:60-69. View Source
